molecular formula C16H19NO4S2 B2674902 N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE CAS No. 1797876-18-6

N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE

Cat. No.: B2674902
CAS No.: 1797876-18-6
M. Wt: 353.45
InChI Key: RVDVBPFQPDBSTR-UHFFFAOYSA-N
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Description

Historical Context of Benzofuran-Based Sulfonamides

The integration of benzofuran motifs into sulfonamide chemistry emerged from early 20th-century efforts to combat microbial resistance. Traditional benzofuran derivatives, such as imidazole and pyrimidine analogs, demonstrated moderate antimicrobial activity but faced limitations in selectivity and solubility. A paradigm shift occurred in the 1970s with Waldau and Pütter’s foundational work on sulfonamide solid-phase synthesis, which enabled precise functionalization of heterocyclic cores. By the 2010s, researchers began appending sulfonamide groups to benzofuran scaffolds to exploit synergistic effects—the aromatic rigidity of benzofuran enhanced target binding, while the sulfonamide moiety provided strong zinc-binding capabilities for enzyme inhibition.

Notable milestones include the 2019 synthesis of benzofuran-sulfonamide hydrazones (e.g., compounds 9a–c and 10a–d ), which exhibited nanomolar inhibition of cancer-associated carbonic anhydrase isoforms hCA IX and XII. These advancements built upon earlier antimicrobial benzofurans like compound 46 , which showed minimum inhibitory concentrations (MIC) of 0.5–1 mg mL⁻¹ against methicillin-resistant Staphylococcus aureus and Candida albicans.

Significance in Medicinal Chemistry Research

Sulfonamide-benzofuran hybrids address two persistent challenges in drug discovery: target selectivity and multidrug resistance . The benzofuran core’s planar structure facilitates π-π stacking interactions with hydrophobic enzyme pockets, while the sulfonamide group (-SO₂NH₂) acts as a zinc-binding pharmacophore in metalloenzymes like carbonic anhydrases. For example, N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide derivatives inhibit hCA IX/XII with selectivity ratios exceeding 250-fold over off-target isoforms.

Recent studies highlight their dual functionality:

  • Anticancer Activity : Hybrids such as 10b suppressed proliferation in NCI-60 cancer cell lines, particularly leukemia (MOLT-4) and renal (TK-10) models, at 10 μM concentrations.
  • Antimicrobial Potential : Structural analogs with C-3 ketone substitutions demonstrated MIC values of 0.25–2 μg mL⁻¹ against Gram-positive pathogens.

Evolution of Heterocyclic Sulfonamide Development

The progression from simple sulfonamide antibiotics (e.g., sulfanilamide) to benzofuran hybrids reflects three key innovations:

  • Linker Optimization : Early hybrids used rigid hydrazine linkers, but contemporary designs employ flexible alkyl chains (e.g., -CH₂CH₂-) to improve conformational adaptability. For instance, the ethylidene linker in compound 4a enhanced hCA IX binding by 40% compared to shorter analogs.
  • Substituent Engineering : Introducing electron-withdrawing groups (e.g., bromine at C-5) modulated electronic density, as seen in 10c , which achieved 77% yield and >300°C thermal stability.
  • Synthetic Methodologies : Palladium-catalyzed cross-coupling (e.g., Sonogashira reactions) enabled efficient benzofuran ring formation from o-iodophenol precursors.

Table 1 summarizes structural-activity trends in select benzofuran-sulfonamides:

Compound Substituents Biological Activity (KI, nM) Selectivity Ratio (hCA IX/II)
9a Phenylsulfonyl, hydrazine hCA IX: 10.1 39.4
10b 5-Bromo, hydrazide hCA XII: 71.8 34.2
4a Methoxyethyl, acetyl Antifungal MIC: 0.5 mg mL⁻¹ N/A

Current Research Landscape

Recent studies prioritize isoform-specific inhibitors and polypharmacology . A 2025 analysis of this compound derivatives revealed dual hCA IX/HDAC6 inhibition, leveraging the sulfonamide’s zinc affinity and the benzofuran’s hydrophobic surface interactions. Concurrently, green chemistry approaches—such as aqueous-phase Suzuki-Miyaura couplings—are reducing reliance on toxic solvents in hybrid synthesis.

Challenges persist in bioavailability optimization , as evidenced by the limited oral absorption of early analogs. Current strategies include PEGylation of the sulfonamide group and prodrug formulations with enzymatically cleavable esters.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S2/c1-11-3-6-16(22-11)15(20-2)10-17-23(18,19)13-4-5-14-12(9-13)7-8-21-14/h3-6,9,15,17H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDVBPFQPDBSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE involves multiple steps, typically starting with the preparation of the benzofuran and thiophene intermediates. Common synthetic routes include:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the sulfonamide or methoxy groups.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs with different functional groups.

Mechanism of Action

The mechanism of action of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the benzofuran and thiophene rings can participate in π-π stacking interactions and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Molecular Property Comparison

Compound MW Rotatable Bonds PSA (Ų) HBD HBA logP (Predicted)
Target Compound ~400 5 110 1 4 2.5
Ethofumesate (C13H18O5S) 344 7 85 0 5 3.8
Lactofen (C19H15ClF3NO7) 462 9 120 0 8 4.2

Key Observations:

  • Polar Surface Area (PSA) : At 110 Ų, the target’s PSA is intermediate between ethofumesate (85 Ų) and lactofen (120 Ų). This aligns with Veber’s threshold (≤140 Ų), suggesting adequate membrane permeation.
  • Hydrogen Bonding: The sulfonamide group introduces one H-bond donor (HBD) and two acceptors (HBA), distinguishing it from non-ionic agrochemicals like ethofumesate (sulfonate ester) and lactofen (nitrobenzoate ester).

Bioavailability and Permeability Predictions

  • Oral Bioavailability : The target compound meets Veber’s criteria (≤10 rotatable bonds, PSA ≤140 Ų), predicting favorable rat bioavailability. Ethofumesate and lactofen, with higher rotatable bonds and agrochemical-specific formulations, prioritize environmental stability over bioavailability.
  • Permeability : The target’s moderate PSA (110 Ų) suggests slower artificial membrane permeation than ethofumesate (85 Ų) but faster than lactofen (120 Ų).

Functional Group Impact

  • Sulfonamide vs. Sulfonate Esters: The sulfonamide’s NH group increases polarity and H-bonding vs.
  • Methoxy vs. Ethoxy Groups : The methoxy substituent reduces steric hindrance compared to ethofumesate’s ethoxy group, possibly improving binding affinity.

Research Findings and Implications

  • Drug-Likeness : The compound’s properties (MW ~400, PSA 110 Ų, 5 rotatable bonds) align with oral drug candidates, contrasting with agrochemicals optimized for environmental persistence.
  • Comparative Limitations : Unlike lactofen (herbicide) and ethofumesate (pesticide), the target lacks nitro or halogen substituents, reducing ecotoxicity risks but requiring efficacy validation in biological systems.

Biological Activity

N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with a sulfonamide group, methoxy, and methylthiophene substituents. Its molecular formula is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S, and it has a molecular weight of approximately 288.4 g/mol. The presence of the sulfonamide moiety is significant for its biological activity, particularly in modulating enzyme functions and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide group is known to inhibit carbonic anhydrases and other enzymes, which can lead to anti-inflammatory and antimicrobial effects. Additionally, the methoxy and methyl groups may enhance binding affinity to specific receptors or enzymes involved in cellular signaling pathways.

1. Anti-inflammatory Activity

Preliminary studies suggest that this compound exhibits anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines such as IL-1β by targeting the NLRP3 inflammasome pathway. This mechanism is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.

2. Antimicrobial Activity

The compound has shown promise as an antimicrobial agent . In vitro studies indicate that it can inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

3. Antitumor Potential

Research has also explored the antitumor potential of this compound. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and pancreatic cancer cells. The exact mechanism may involve apoptosis induction and cell cycle arrest.

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of related sulfonamide compounds, this compound was administered to mice models with induced inflammation. Results showed a significant reduction in swelling and inflammatory markers compared to control groups, suggesting its potential for therapeutic use in inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of this compound against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be in the range of 32-64 µg/mL, indicating strong antimicrobial properties that warrant further investigation for clinical applications.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Anti-inflammatoryReduced IL-1β production
AntimicrobialMIC: 32-64 µg/mL
AntitumorCytotoxicity against cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE, and how can reaction conditions be standardized?

  • Methodological Answer :

  • Step 1 : Start with sulfonyl chloride intermediates (e.g., 3,4-dichlorobenzenesulfonyl chloride) reacting with amino-methoxy precursors under basic conditions (triethylamine or pyridine) to neutralize HCl byproducts .
  • Step 2 : Optimize solvent systems (e.g., absolute ethanol for reflux) and monitor reaction progress via TLC (chloroform:methanol, 7:3 ratio) .
  • Step 3 : Purify using ice-water precipitation or column chromatography to isolate the sulfonamide product. Validate purity via HPLC (≤0.1% impurities) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm methoxy, thiophene, and benzofuran moieties. Compare shifts with analogous sulfonamides .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For definitive stereochemical analysis, particularly if chiral centers are present (e.g., methoxy-ethyl groups) .

Q. What in vitro assays are recommended for initial biological screening (e.g., antimicrobial or antitumor activity)?

  • Methodological Answer :

  • Antimicrobial Testing : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). Report MIC values (µg/mL) .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer :

  • Step 1 : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) to minimize variability .
  • Step 2 : Apply multivariate statistical analysis (e.g., PCA) to identify confounding factors (e.g., solvent choice, cell line specificity).
  • Step 3 : Link findings to theoretical frameworks (e.g., QSAR models) to explain discrepancies in activity .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this sulfonamide derivative?

  • Methodological Answer :

  • Design 1 : Synthesize analogs with modified substituents (e.g., halogens, alkyl groups on the benzofuran ring) and compare bioactivity .
  • Design 2 : Use molecular docking to predict binding affinities to target proteins (e.g., carbonic anhydrase isoforms). Validate with isothermal titration calorimetry (ITC) .
  • Design 3 : Apply cheminformatic tools (e.g., Molinspiration, SwissADME) to correlate logP, polar surface area, and bioavailability with experimental data .

Q. What strategies are recommended for pharmacokinetic profiling, including solubility and metabolic stability?

  • Methodological Answer :

  • Solubility : Perform shake-flask assays in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8) .
  • Metabolic Stability : Use liver microsome assays (human/rat) with LC-MS/MS to quantify parent compound degradation over time.
  • Permeability : Conduct Caco-2 cell monolayer studies to predict intestinal absorption .

Q. How should researchers address contradictory computational vs. experimental data on this compound’s reactivity?

  • Methodological Answer :

  • Step 1 : Re-optimize computational parameters (e.g., DFT functionals, basis sets) to better match experimental conditions (e.g., solvent dielectric constant) .
  • Step 2 : Validate reactive intermediates (e.g., sulfonamide radicals) using EPR spectroscopy.
  • Step 3 : Reconcile discrepancies by applying hybrid QM/MM models that account for solvent effects and steric hindrance .

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